Product packaging for Cellulose acetate trimellitate(Cat. No.:CAS No. 52907-01-4)

Cellulose acetate trimellitate

Cat. No.: B1257585
CAS No.: 52907-01-4
M. Wt: 3921.1 g/mol
InChI Key: WZNRVWBKYDHTKI-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Cellulose (B213188) Esters in Specialized Polymer Applications

The journey of cellulose modification began in the 19th century, with the discovery of cellulose nitrate, which led to the first man-made plastic, celluloid. dergipark.org.tr This marked the beginning of the era of semi-synthetic polymers derived from natural sources. The development of cellulose acetate (B1210297) in the early 20th century provided a less flammable and more stable alternative to cellulose nitrate, finding widespread use in films, fibers, and coatings. dergipark.org.tr

The evolution of cellulose esters was driven by the need for materials with specific functionalities for specialized applications. wiley.com Researchers began to explore the introduction of different functional groups to the cellulose backbone to tailor its properties. This led to the development of a range of cellulose esters, including cellulose acetate phthalate (B1215562) (CAP), cellulose acetate butyrate (B1204436) (CAB), and eventually, cellulose acetate trimellitate (CAT). dergipark.org.trwiley.comtandfonline.com Each of these derivatives offered a unique set of characteristics, expanding the application scope of cellulose-based polymers into areas like pharmaceuticals, electronics, and specialty plastics. dergipark.org.trwiley.com The primary motivation for these developments was to overcome the limitations of natural cellulose, such as its poor solubility in common organic solvents, and to create materials with controlled and predictable behavior. dergipark.org.tr

Strategic Importance of this compound within pH-Responsive Polymer Development

A significant area of advancement in polymer science has been the development of "smart" polymers that respond to external stimuli, such as pH. This compound has emerged as a strategically important material in this domain due to its distinct pH-dependent solubility. tandfonline.com The presence of the trimellitate group, with its free carboxylic acid moieties, makes CAT insoluble in acidic environments but allows it to dissolve at a specific, higher pH. tandfonline.com

This property is particularly crucial in the pharmaceutical industry for the development of enteric coatings for oral drug delivery systems. tandfonline.com Enteric coatings protect acid-sensitive drugs from the harsh acidic environment of the stomach and prevent the drug from being released until it reaches the more alkaline environment of the small intestine. tandfonline.com Compared to other enteric polymers like cellulose acetate phthalate (CAP), CAT often exhibits a lower pH threshold for dissolution, typically around pH 5.0, allowing for drug release to begin in the upper part of the small intestine. tandfonline.comsemanticscholar.org This targeted drug release capability enhances the therapeutic efficacy of various drugs and minimizes potential side effects. The ability to precisely control the pH at which the polymer dissolves makes CAT a valuable tool for designing sophisticated drug delivery systems. tandfonline.com

Scope and Research Objectives Pertaining to this compound in Contemporary Material Science

Contemporary research on this compound is focused on leveraging its unique properties for a variety of advanced applications beyond traditional enteric coatings. Key research objectives include:

Controlled Drug Delivery Systems: Scientists are exploring the use of CAT in the formulation of microparticles and nanoparticles for the controlled and sustained release of therapeutic agents. Research focuses on understanding how formulation variables, such as polymer concentration and the inclusion of plasticizers, affect the drug release profile.

Biodegradable Materials: The inherent biodegradability of the cellulose backbone makes CAT an attractive candidate for developing environmentally friendly materials. wiley.com Research is ongoing to understand and control the biodegradation rate of CAT-based materials for applications in packaging and disposable products.

Advanced Functional Materials: The potential of CAT in creating novel functional materials is being investigated. This includes its use in the fabrication of membranes for separation processes, scaffolds for tissue engineering, and as a component in specialty films and coatings with tailored properties. wiley.com The ability to modify the degree of substitution of both acetate and trimellitate groups allows for fine-tuning the material's properties for specific applications.

The overarching goal of current research is to fully exploit the versatility of this compound as a sustainable and high-performance polymer in various fields of material science.

Detailed Research Findings

Recent studies have provided valuable insights into the synthesis, properties, and applications of this compound.

PropertyValue/DescriptionMethod of Determination
Molecular Formula C₁₆₄H₁₇₄O₁₁₁Computed by PubChem
Molecular Weight 3921.1 g/mol Computed by PubChem
Density 1.3 g/mL at 25 °CLiterature
Glass Transition Temperature (Tg) 180–190°CDifferential Scanning Calorimetry (DSC)
Solubility pH ≥ 5.0In vitro dissolution testing
Degree of Substitution (Acetyl) 2.15–2.60Titrimetry
Degree of Substitution (Trimellityl) 0.2-0.5Titrimetry

Table 1: Physicochemical Properties of this compound nih.gov

PolymerDissolution pHKey Applications
This compound (CAT) ≥ 5.0Enteric coatings, controlled drug release
Cellulose Acetate Phthalate (CAP) ≥ 6.0Enteric coatings
Hydroxypropyl Methylcellulose (B11928114) Phthalate (HPMCP) ≥ 5.0-5.5Enteric coatings

Table 2: Comparison of pH-Responsive Cellulose Esters tandfonline.comsemanticscholar.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C164H174O111 B1257585 Cellulose acetate trimellitate CAS No. 52907-01-4

Properties

IUPAC Name

2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[4,5,6-triacetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;4-[[4,5,6-tris[(2,4-dicarboxybenzoyl)oxy]-3-[3,4,5-tris[(2,4-dicarboxybenzoyl)oxy]-6-[(2,4-dicarboxybenzoyl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]methoxycarbonyl]benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H54O51.2C28H38O19.2C12H22O11/c85-59(86)27-1-9-35(43(17-27)67(101)102)75(117)125-25-51-53(129-77(119)37-11-3-29(61(89)90)19-45(37)69(105)106)55(130-78(120)38-12-4-30(62(91)92)20-46(38)70(107)108)57(132-80(122)40-14-6-32(64(95)96)22-48(40)72(111)112)83(127-51)134-54-52(26-126-76(118)36-10-2-28(60(87)88)18-44(36)68(103)104)128-84(135-82(124)42-16-8-34(66(99)100)24-50(42)74(115)116)58(133-81(123)41-15-7-33(65(97)98)23-49(41)73(113)114)56(54)131-79(121)39-13-5-31(63(93)94)21-47(39)71(109)110;2*1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33;2*13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h1-24,51-58,83-84H,25-26H2,(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H,101,102)(H,103,104)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116);2*19-28H,9-10H2,1-8H3;2*3-20H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNRVWBKYDHTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=C(C=C(C=C3)C(=O)O)C(=O)O)OC(=O)C4=C(C=C(C=C4)C(=O)O)C(=O)O)OC(=O)C5=C(C=C(C=C5)C(=O)O)C(=O)O)OC6C(C(C(C(O6)COC(=O)C7=C(C=C(C=C7)C(=O)O)C(=O)O)OC(=O)C8=C(C=C(C=C8)C(=O)O)C(=O)O)OC(=O)C9=C(C=C(C=C9)C(=O)O)C(=O)O)OC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C164H174O111
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3921.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52907-01-4
Record name Cellulose acetate trimellitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052907014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cellulose, acetate 1,2,4-benzenetricarboxylate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Synthesis and Derivatization Methodologies of Cellulose Acetate Trimellitate

Esterification Protocols for Cellulose (B213188) Backbone Modification

The synthesis of cellulose acetate (B1210297) trimellitate is a two-step esterification process involving the acetylation of the cellulose backbone followed by the grafting of trimellitic anhydride (B1165640).

Acetylation Techniques and Reaction Optimization

The initial step in producing CAT is the acetylation of cellulose, which is typically sourced from wood pulp or cotton linters. libretexts.org This process converts the hydroxyl groups on the cellulose anhydroglucose (B10753087) units into acetyl groups, rendering the polymer soluble in certain organic solvents and amenable to further modification. libretexts.orgmdpi.com

A common method for acetylation involves treating cellulose with a mixture of acetic anhydride, acetic acid, and a sulfuric acid catalyst. researchgate.netacs.org The reaction is carefully controlled, often starting at low temperatures (-10°C to +5°C) and gradually increasing to around 45°C to prevent thermal degradation of the cellulose backbone. The successful transformation of the fibrous cellulose slurry into a clear, viscous syrup signifies the completion of the acetylation process, resulting in cellulose triacetate with a high degree of substitution (DS) of approximately 2.5 or more.

Optimization of the acetylation reaction is crucial for achieving the desired properties in the final cellulose acetate product. Factors such as the ratio of reagents, reaction time, and temperature are carefully controlled. researchgate.netmdpi.comresearchgate.net For instance, research has shown that varying the volumes of acetic acid, acetic anhydride, and the catalyst, along with adjusting reaction and activation times, can significantly impact the molecular weight of the resulting cellulose acetate. researchgate.net

Trimellitic Anhydride Grafting and Reaction Control

Following acetylation, the second key modification is the grafting of trimellitic anhydride onto the cellulose acetate backbone. This step introduces carboxyl groups, which are essential for the pH-dependent solubility of CAT, a critical feature for applications like enteric coatings.

The grafting reaction is typically carried out by reacting the acetylated cellulose with trimellitic anhydride in a suitable solvent system, such as anhydrous pyridine (B92270) or dimethylacetamide (DMAc). A catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP) or sulfuric acid, is employed to facilitate the esterification process at elevated temperatures, generally between 80°C and 100°C, for a duration of 6 to 12 hours. The stoichiometry of the reactants is a critical parameter to control the degree of substitution of the trimellitate groups. A typical molar ratio of cellulose triacetate to trimellitic anhydride is 1:3, which generally yields a DS for trimellitate groups in the range of 0.2 to 0.5.

Control over the grafting reaction is paramount to ensure the desired properties of the final CAT polymer. The reaction of maleic anhydride copolymers with cellulose acetate has been shown to be significantly influenced by the choice of catalyst, with N-methylimidazole (NMID) and 4-(N,N-dimethylamino)pyridine (DMAP) demonstrating a substantial increase in the rate of esterification compared to pyridine. tandfonline.com

Influence of Degree of Substitution on Polymerization Characteristics and Material Behavior

The degree of substitution (DS) is a fundamental parameter in cellulose chemistry, representing the average number of hydroxyl groups per anhydroglucose unit that have been substituted. In the case of cellulose acetate trimellitate, there are two distinct DS values to consider: one for the acetyl groups and another for the trimellityl groups. These DS values profoundly influence the polymer's characteristics and material behavior. researchgate.net

The DS directly impacts key properties such as solubility, thermal stability, and mechanical strength. researchgate.netdergipark.org.tr For cellulose acetate, a higher DS generally leads to decreased glass transition temperature and increased hydrophobicity. researchgate.netdergipark.org.tr For example, a minor decrease in the DS of cellulose acetate from 2.45 to 2.29 can lead to a significant increase of over 120% in the storage modulus at 50°C. cabidigitallibrary.org The solubility of cellulose esters is also highly dependent on the DS; for instance, cellulose diacetate is soluble in acetone (B3395972), while cellulose triacetate is soluble in chlorinated solvents like dichloromethane. researchgate.net

The specific DS of both the acetate and trimellitate groups in CAT is what confers its unique properties. The acetyl groups contribute to its solubility in organic solvents, while the trimellitate groups, with their free carboxylic acid functionality, are responsible for its pH-dependent solubility. This dual functionality is crucial for its use in enteric coatings, where the polymer must remain insoluble in the acidic environment of the stomach but dissolve in the more neutral pH of the small intestine. The typical DS for acetyl groups in CAT ranges from 2.5 to 3.0, while the DS for trimellitate groups is between 0.2 and 0.5.

Property Affected by DSInfluence of Increasing DS
Solubility Varies depending on the specific solvent and the type of substituent group. researchgate.net
Glass Transition Temperature (Tg) Generally decreases with an increase in the DS of acetyl groups. researchgate.netdergipark.org.tr
Mechanical Properties Can be significantly altered; for example, a small change in DS can drastically affect the storage modulus. cabidigitallibrary.org
Hydrophobicity Increases with a higher degree of substitution of hydroxyl groups with less polar groups like acetyls. dergipark.org.tr

Green Chemistry Approaches and Sustainable Synthesis Pathways for this compound

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for the synthesis of cellulose derivatives. rsc.orgresearchgate.net Traditional methods for producing cellulose acetate often involve the use of large quantities of hazardous chemicals and generate significant waste. rsc.org Green chemistry principles are now being applied to devise more sustainable synthesis pathways for polymers like this compound.

One promising approach is the use of alternative, more benign solvents and catalysts. For instance, research has demonstrated an efficient homogeneous cellulose acetylation process using a DBU/CO2 switchable solvent system, which avoids the need for additional catalysts and allows for the straightforward recyclability of the components. rsc.org This method also utilizes vinyl acetate as a more environmentally friendly acetylating agent. rsc.org

Another avenue of green chemistry is the utilization of biomass-derived cellulose from agro-industrial waste, such as sugarcane bagasse or Eucalyptus bark. researchgate.net This not only reduces reliance on traditional cellulose sources but also provides a value-added application for agricultural residues.

Microwave-assisted synthesis is another green technique that has been explored for the acetylation of cellulose. mdpi.combohrium.com This method can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com Studies have shown that solvent-free microwave-assisted acetylation of cellulose with acetic anhydride and iodine as a catalyst can be an effective and more sustainable approach. mdpi.combohrium.com

Post-Synthetic Modification and Functionalization Strategies for Enhanced Performance

Post-synthetic modification offers a versatile platform for further tailoring the properties of this compound to meet the demands of specific applications. These strategies involve introducing new functional groups or grafting other polymers onto the CAT backbone.

One approach is to utilize the remaining hydroxyl groups on the cellulose acetate backbone for further reactions. For example, "click chemistry" reactions, such as the thio-Michael addition, have been successfully employed to modify cellulose acetate. acs.org This involves partially acrylating the cellulose acetate and then reacting it with various thiols to introduce a range of functionalities, leading to materials with tailored properties like enhanced hydrophobicity or improved barrier properties. acs.org

Grafting other polymers onto the CAT backbone is another effective modification strategy. This can be achieved through various polymerization techniques, including free radical polymerization and controlled radical polymerization methods like atom transfer radical polymerization (ATRP). tandfonline.comrsc.org For instance, copolymers of maleic anhydride have been grafted onto cellulose acetate to alter its properties. tandfonline.com The use of controlled radical polymerization techniques allows for the synthesis of well-defined graft copolymers with controlled graft density and length, offering precise control over the final material's properties. rsc.org These modifications can enhance the performance of CAT in areas such as drug delivery, where the grafted polymer chains can provide additional functionalities like stimuli-responsiveness or improved biocompatibility.

Structural Elucidation and Conformational Analysis of Cellulose Acetate Trimellitate

Spectroscopic Characterization Techniques for Ester Linkages and Substituent Distribution

Spectroscopic methods are fundamental in confirming the successful synthesis of CAT and quantifying the distribution of its substituent groups. These techniques provide insights into the molecular structure and the nature of chemical bonds within the polymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Acetyl and Trimellitoyl Group Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of the acetyl and trimellitoyl groups in cellulose (B213188) acetate (B1210297) trimellitate. ucl.ac.uk Specifically, ¹H-NMR spectroscopy allows for the determination of the degree of substitution (DS), which is the average number of substituent groups attached to each anhydroglucose (B10753087) unit of the cellulose backbone. ucl.ac.uknih.gov

In a typical ¹H-NMR spectrum of CAT, the protons of the acetyl groups (–COCH₃) produce a characteristic signal around δ 2.1 ppm. The aromatic protons of the trimellitoyl group appear in the region of δ 8.1–8.3 ppm. By integrating the areas of these respective peaks, the relative amounts of acetyl and trimellitoyl groups can be accurately quantified. This analysis is crucial for controlling the properties of the final polymer, as the DS directly influences its solubility, thermal properties, and performance in various applications. For instance, a higher degree of substitution with trimellitoyl groups can enhance the polymer's chemical resistance.

Parameter Typical Value/Range Analytical Method
Degree of Substitution (Acetyl)2.5–3.0¹H-NMR Spectroscopy
Degree of Substitution (Trimellitoyl)0.2–0.5¹H-NMR Spectroscopy

This table presents typical degrees of substitution for acetyl and trimellitoyl groups in Cellulose Acetate Trimellitate as determined by ¹H-NMR spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation and Interaction Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is an essential technique for confirming the chemical structure of this compound and analyzing the interactions between its functional groups. researchgate.netresearchgate.netrsc.org The FTIR spectrum of CAT displays characteristic absorption bands that verify the presence of both acetyl and trimellitoyl ester linkages.

The successful acetylation of cellulose is confirmed by the appearance of a strong carbonyl (C=O) stretching band around 1745 cm⁻¹, which is characteristic of the ester groups. researchgate.net Additionally, the presence of bands corresponding to C-O stretching vibrations further supports the formation of ester linkages. The introduction of the trimellitoyl group can be identified by specific bands related to the aromatic ring and its carboxylic acid groups. The analysis of the FTIR spectrum helps in understanding the intermolecular and intramolecular hydrogen bonding within the polymer matrix, which significantly affects its physical properties. scispace.com Changes in the position and shape of the hydroxyl (O-H) stretching band, typically observed in the region of 3200-3600 cm⁻¹, can provide information about the extent of hydrogen bonding.

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Polymer Morphology and Crystallinity

X-ray scattering techniques are employed to investigate the morphology and degree of crystallinity of this compound at different length scales.

X-ray Diffraction (XRD) provides information about the crystalline structure of the polymer. nih.govmdpi.comresearchgate.netcmich.edu The XRD pattern of a semi-crystalline polymer like CAT typically shows a combination of sharp peaks, which correspond to the crystalline regions, and a broad halo, which is indicative of the amorphous regions. nih.govmdpi.com The introduction of bulky acetyl and trimellitoyl groups disrupts the highly ordered crystalline structure of native cellulose, generally leading to a more amorphous polymer. The degree of crystallinity can be estimated from the relative areas of the crystalline peaks and the amorphous halo in the diffractogram. nih.gov This parameter is crucial as it influences mechanical properties such as stiffness and tensile strength.

Small-Angle X-ray Scattering (SAXS) is used to study larger-scale structural features, such as the size, shape, and distribution of pores or aggregated structures within the polymer matrix. scispace.comdokumen.pubdiva-portal.orgsapub.org SAXS can reveal information about the lamellar structure, if present, and the long-range order in the material. scispace.comdokumen.pub For CAT, SAXS can be used to characterize the morphology of microparticles or films prepared from the polymer, providing insights into their internal structure and surface characteristics. sapub.org

Advanced Microscopy Techniques for Microstructural Investigation (e.g., SEM, TEM)

Advanced microscopy techniques provide direct visualization of the microstructure of this compound, offering valuable information about its surface topography and internal morphology.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of CAT materials. diva-portal.orgcore.ac.ukphenikaa-uni.edu.vn By analyzing thin sections of the polymer, TEM can reveal details about the core-shell structure of microcapsules or the dispersion of any incorporated substances within the polymer matrix. diva-portal.org This technique is particularly useful for understanding the internal morphology of complex formulations based on CAT. core.ac.uk

Molecular Modeling and Computational Approaches to Conformational and Configurational Studies

Molecular modeling and computational methods provide a theoretical framework to understand the conformational and configurational aspects of this compound at the atomic level. mdpi.comnih.govnih.gov These approaches complement experimental data by offering insights into the three-dimensional structure, polymer chain flexibility, and interactions with other molecules.

Interactions and Blending Dynamics of Cellulose Acetate Trimellitate with Other Polymeric Systems

Miscibility and Phase Behavior in Cellulose (B213188) Acetate (B1210297) Trimellitate Blends

The miscibility of cellulose acetate trimellitate with other polymers is a critical factor that dictates the final properties of the blend. The phase behavior of these blends determines whether the resulting material is homogeneous or heterogeneous, which in turn affects its transparency, mechanical strength, and barrier properties.

Blending CAT with other polymers, such as hypromellose acetate succinate (B1194679) (HPMC-AS) or methacrylic acid copolymers, can modulate its properties. The compatibility between CAT and these polymers is assessed using techniques like differential scanning calorimetry (DSC), which can detect phase separation. The presence of a single glass transition temperature (Tg) in a blend, as determined by DSC, is often indicative of miscibility. For instance, studies on cellulose diacetate (CDA) blends have shown that the addition of certain plasticizers leads to a single Tg, confirming good compatibility. polimi.it

The degree of substitution (DS) of the acetate and trimellitate groups on the cellulose backbone significantly influences its miscibility with other substances. nih.gov Molecularly informed field-theoretic models have been developed to explore the phase behavior of cellulose acetate in aqueous solutions, highlighting the importance of the DS in determining its miscibility window. nih.gov

Research has also explored the blending of CAT with other biodegradable polymers to enhance mechanical properties while maintaining biodegradability, with findings indicating significant improvements in tensile strength and elongation at break.

Table 1: Research Findings on CAT Blend Miscibility

Polymer BlendKey FindingsAnalytical Technique
CAT and Hypromellose Acetate Succinate (HPMC-AS)Blending alters dissolution kinetics, with HPMC-AS increasing resistance to premature dissolution. Differential Scanning calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR)
Cellulose Diacetate (CDA) and Triethyl Citrate (B86180) (TEC)The presence of a single glass transition temperature (Tg) indicated good compatibility and miscibility. polimi.itDifferential Scanning calorimetry (DSC) polimi.it
CAT and other biodegradable polymersBlends showed improved tensile strength and elongation at break. Mechanical Testing

Intermolecular Interactions in Polymer Matrices and Composites

The performance of this compound in polymer matrices and composites is largely governed by the nature and strength of intermolecular interactions. These interactions include hydrogen bonding, van der Waals forces, and electrostatic interactions.

The ester groups present in CAT are capable of participating in both hydrogen bonding and hydrophobic interactions, which contribute to its mechanical strength and chemical resistance.

Hydrogen bonds play a crucial role in the structure and properties of cellulose derivatives. In cellulose acetate, the presence of hydroxyl and acetyl groups leads to strong intermolecular hydrogen bonding, resulting in a relatively rigid structure. polimi.it The introduction of other polymers or additives can disrupt or modify this hydrogen bonding network, affecting the blend's properties.

For example, in blends of cellulose acetate with molecules containing hydroxyl groups like gallic acid or quercetin, strong hydrogen bonding occurs between the additive and the C=O groups of the cellulose acetate. nih.govmdpi.com This interaction can weaken the chemical bonds within the polymer, leading to changes in thermal behavior. nih.govmdpi.com Fourier-transform infrared spectroscopy (FTIR) is a valuable tool for studying these interactions, as shifts in the characteristic peaks, such as the broadening of the hydroxyl stretch, can indicate hydrogen bonding. vt.edu

The length of the substituent side chains in cellulose esters also influences the effect of hydrogen bonding. chalmers.se Longer side chains can screen the short-range hydrogen bonds, which can counter-intuitively decrease the glass transition temperature despite an increase in total cohesive energy. chalmers.se

Electrostatic interactions become particularly important when charged species are present in the system. nih.gov The carboxylic acid groups on the trimellitate moiety of CAT can be ionized, leading to electrostatic interactions with other charged molecules or surfaces. These forces can be harnessed in various applications, such as in the development of self-assembling systems and for controlling the adsorption of particles onto surfaces. nih.govmacro.ru Molecular dynamics simulations have been used to analyze the electrostatic and van der Waals components of intermolecular interactions in cellulose acetate, providing insights into its behavior at the molecular level. researchgate.net

The forces holding surfaces together, including van der Waals forces and electrostatic forces, are critical in the adhesion and potential delamination of coatings from substrates. whiterose.ac.uk

Development of Multilayered Films and Coated Systems for Specialized Functions

This compound is utilized in the development of multilayered films and coated systems for a variety of specialized functions, particularly in the pharmaceutical industry for enteric coatings. nih.gov These coatings are designed to be resistant to the acidic environment of the stomach and dissolve at the higher pH of the small intestine. nih.govsemanticscholar.org

CAT can be blended with other polymers like hydroxypropyl methylcellulose (B11928114) phthalate (B1215562) (HPMCP) and polyvinyl acetate phthalate (PVAP) to create these functional coatings. google.com The method of creating these films can involve applying multiple liquid layers simultaneously to a moving carrier substrate, which after solvent removal, results in a film with good dimensional stability and low birefringence. google.com Such films are also suitable for optical applications, including as protective covers for polarizer plates. google.com

The development of these systems can also include the incorporation of CAT into biocomposite materials for applications in packaging and other bio-related fields. techscience.com Furthermore, CAT can be used in the formulation of various drug delivery systems, including microparticles and nanoparticles. frontiersin.org

Influence of Plasticizers and Additives on Blended System Performance

Plasticizers and other additives are crucial in modifying the performance of this compound blends. Due to its high glass transition temperature, CAT can be difficult to process. unipi.it Plasticizers are low molecular weight compounds added to polymers to increase their flexibility and workability by reducing intermolecular forces between polymer chains and increasing the "free volume". semanticscholar.orgresearchgate.net

Commonly used plasticizers for cellulose acetate derivatives include triacetin (B1683017), diacetin (B166006), and triethyl citrate (TEC). semanticscholar.orgresearchgate.net The addition of these plasticizers lowers the glass transition temperature of the polymer, making it easier to process via techniques like melt extrusion. unipi.it For instance, the addition of triacetin and diacetin to cellulose diacetate (CDA) has been shown to enable melt processing and produce materials with mechanical properties suitable for rigid packaging. researchgate.net

The choice and concentration of a plasticizer can significantly impact the mechanical properties and biodegradability of the final product. researchgate.net For example, while some plasticizers can enhance biodegradability, others may not. researchgate.net The effectiveness of a plasticizer is also dependent on its miscibility with the polymer. polimi.it Low molecular weight esters with a C-2 terminal group are generally miscible with cellulose acetate, whereas those with a C-4 terminal group are not. polimi.it

Additives can also include other polymers that act as macromolecular plasticizers. polimi.it For example, cellulose diacetate-graft-poly(lactic acid) (CDA-g-PLA) copolymers have been used as plasticizers for CDA, with compatibility depending on the weight fraction of PLA. polimi.it

Table 2: Effects of Plasticizers on Cellulose Acetate Blends

Plasticizer/AdditiveEffect on Blend PerformanceReference
TriacetinImproves processing characteristics and can enhance biodegradability of cellulose acetate blends. Allows melt processing of CDA. researchgate.net researchgate.net
DiacetinActs as an effective plasticizer for CDA, enabling melt processing. researchgate.net researchgate.net
Triethyl Citrate (TEC)Recommended plasticizer for CAT to enhance film flexibility. semanticscholar.org semanticscholar.org
Gallic Acid/QuercetinAct as plasticizers for cellulose acetate, depressing the thermochemical transition temperature through strong hydrogen bonding. nih.gov nih.gov
CDA-g-PLA CopolymersAct as macromolecular plasticizers for CDA, with compatibility dependent on PLA weight fraction. polimi.it polimi.it

Processing and Fabrication Techniques for Cellulose Acetate Trimellitate Formulations

Extrusion and Hot-Melt Processing Considerations for Polymer Fabrication

Hot-melt extrusion (HME) is a solvent-free technique that has gained traction for processing thermoplastic polymers like CAT. researchgate.netgoogle.com This process involves feeding a mixture of the polymer and other excipients into an extruder, where it is heated, mixed, and then forced through a die to form various shapes like films, granules, or pellets. google.comtandfonline.com

A key consideration for HME is the glass transition temperature (Tg) of the polymer. For cellulose (B213188) acetate (B1210297), the Tg and processing temperature can be high, often necessitating the use of plasticizers to improve processability and prevent thermal degradation. wiley.com Plasticizers like triethyl citrate (B86180) or acetyl tributyl citrate can be blended with the cellulose polymer to enhance flexibility.

The operating temperature of the extruder is a critical parameter that must be carefully controlled to be above the polymer's Tg but below the degradation temperature of any active ingredients being incorporated. google.comgoogleapis.com HME can be used to create solid dispersions, which can improve the bioavailability of poorly soluble compounds. tandfonline.comvt.edu

Table 3: Considerations for Hot-Melt Extrusion of CAT

Consideration Description Importance
Glass Transition Temperature (Tg) The temperature at which the polymer transitions from a rigid to a more flexible state. CAT has a Tg of 180–190°C. The processing temperature must be above the Tg to ensure proper melting and mixing. google.com
Plasticizers Additives that increase the flexibility and reduce the processing temperature of the polymer. Essential for processing CAT to prevent thermal degradation and improve material properties. wiley.com
Operating Temperature The temperature profile within the extruder barrel. Must be optimized to ensure complete melting without degrading the polymer or active ingredients. google.comgoogleapis.com

| Screw Design and Speed | The configuration and rotational speed of the extruder screws. | Affects the degree of mixing, residence time, and shear forces applied to the material. |

Particulate System Fabrication for Encapsulation Applications

CAT is also utilized in the fabrication of particulate systems, such as microspheres, for the encapsulation of various substances. ddtjournal.com These systems are often designed for controlled or targeted release applications.

Emulsification-Solvent Evaporation Methods for Microspheres

The emulsification-solvent evaporation method is a prominent technique for preparing CAT microspheres. nih.govresearchgate.net This process typically involves two immiscible phases: an internal (or dispersed) phase and an external (or continuous) phase. nih.gov

The general procedure involves:

Dissolving CAT and the substance to be encapsulated in a volatile organic solvent system (e.g., acetone (B3395972):ethanol) to form the internal phase. nih.gov

Dispersing this internal phase in an immiscible liquid (the external phase), often an oil like light mineral oil containing an emulsifying agent, to form an emulsion. nih.govnih.gov

Continuously stirring the emulsion to maintain the dispersion of droplets. nih.gov

Removing the solvent from the internal phase droplets, usually through evaporation, which causes the polymer to precipitate and form solid microspheres. diva-portal.orgresearchgate.net This can be facilitated by adding a non-solvent to harden the polymer. nih.gov

The particle size of the resulting microspheres is a critical characteristic that can be controlled by manipulating several process variables:

Polymer Concentration: Higher polymer concentrations lead to increased viscosity of the internal phase, resulting in larger microsphere sizes. nih.gov

Stirring Rate: Increased agitation and shear forces during emulsification generally produce smaller droplets and, consequently, smaller microspheres. nih.govnih.gov

Viscosity of the External Phase: Keeping the external phase viscosity constant helps in isolating the effects of other variables. nih.gov

Ratio of Polymer to Solvent and Phase Volume: A direct relationship exists between the particle size and the ratio of polymer to solvent, as well as the internal phase volume fraction. nih.gov

Surfactant Concentration: The type and concentration of the surfactant (emulsifier) can influence the interfacial tension between the two phases and affect the final particle size and surface characteristics of the microspheres. nih.gov For instance, low concentrations of sorbitan (B8754009) monooleate can result in smoother and more uniform microcapsules. nih.gov

Studies have shown that by carefully controlling these parameters, it is possible to produce CAT microspheres within a specific size range, such as 50–200 µm. Scanning electron microscopy can reveal spherical microparticles in the range of 1.8–2.0 µm when prepared via solvent emulsification-evaporation.

Table 4: Compound Names Mentioned in the Article

Compound Name
Acetic Acid
Acetone
Acetyl Tributyl Citrate
Cellulose Acetate
Cellulose Acetate Trimellitate
Dioxane
Ethanol
Methanol
Sorbitan Monooleate

Spray Drying and Freeze Drying of this compound Formulations

This compound (CAT) is utilized in advanced processing techniques such as spray drying and freeze drying to produce microparticles and solid dispersions, particularly for pharmaceutical applications. googleapis.com These methods are advantageous for creating amorphous solid dispersions where a substance is molecularly dispersed within the polymer matrix, which can enhance stability and control release profiles. googleapis.com

Spray drying is a common and straightforward method for manufacturing drug-loaded microparticles from CAT. The process involves dissolving the polymer and an active ingredient in a suitable solvent or solvent system, such as acetone or mixtures of acetone and water, and then atomizing the solution into a hot drying medium. core.ac.ukgoogle.comrjpdft.com The rapid evaporation of the solvent results in the formation of dry powder particles. rjpdft.com Research has shown the successful co-processing of CAT with non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen (B1673614) and indomethacin (B1671933) to create gastro-resistant microspheres. core.ac.uk However, binary microspheres of CAT and ketoprofen prepared via spray drying have demonstrated poor compactability. core.ac.ukrjpdft.com The release characteristics of these microspheres are pH-dependent; for instance, indomethacin-loaded CAT microspheres show an initial burst release of about 10-15% in the first 30 minutes at low pH, followed by a more gradual release. When the pH is increased to 6.8, the drug release accelerates significantly, reaching 100% in approximately one hour. This behavior is attributed to a portion of the drug being embedded on the surface of the microparticles, with the majority encapsulated within the polymer network.

Freeze drying, or lyophilization, is another technique used for preparing CAT formulations. googleapis.com Studies have indicated that freeze drying can produce highly porous microparticles from cellulose derivatives, including CAT. researchgate.net The resulting particles, often described as micro-sized aerogels, typically have a spherical morphology and an amorphous structure. researchgate.net Formulations prepared by either spray drying or freeze drying can exhibit similar in-vitro drug release profiles. rjpdft.com The choice between the methods can depend on the desired particle characteristics and the sensitivity of the active ingredient being formulated. googleapis.comrjpdft.com

Table 1: Research Findings on Drying Techniques for this compound (CAT) Formulations

Drying MethodActive Pharmaceutical Ingredient (API)Key Process DetailsObserved Outcomes & Particle CharacteristicsSource(s)
Spray DryingKetoprofenCo-processed with CAT to prepare gastro-resistant microspheres.Resulting binary microspheres exhibited poor compactability. core.ac.ukrjpdft.com
Spray DryingIndomethacinDissolved with CAT in a solvent and spray-dried.Microspheres showed pH-dependent release: 15-20% release after 2 hours at low pH, and 100% release within 1 hour at pH 6.8.
Freeze DryingNot Specified (General Cellulose Derivatives)A simple and technological freeze-drying method was used.Produced highly porous, micro-sized aerogels with a predominantly spherical morphology and amorphous structure. researchgate.net
Spray Drying / Freeze DryingGeneral ApplicationUsed to form stable, amorphous solid dispersions.Both methods are suitable for creating formulations where the drug does not form detectable crystals. googleapis.com

Rheological Behavior during Processing Operations

The rheological behavior of cellulose acetate derivatives is a critical factor in their processing, as it influences flow characteristics during operations like melt extrusion and fiber spinning. malcolmmackley.com While extensive research on the specific rheology of this compound is limited, studies on cellulose acetate (CA) provide foundational insights. The rheology of CA is complex, characterized by high rigidity due to intramolecular hydrogen bonds, which leads to significant elasticity and strain hardening effects during processing. nih.govresearchgate.net The polymer is typically processed as a concentrated solution in a solvent like acetone, and its viscoelastic response is a key parameter. malcolmmackley.com

For CAT specifically, its rheological impact has been studied in the context of polymer blends. In research examining the mechanical recycling of low-density polyethylene (B3416737) (LDPE), blends containing various amounts of CAT plasticized with triacetin (B1683017) were analyzed. nih.gov Dynamic rheological measurements, including shear storage modulus (G′), shear loss modulus (G″), and complex viscosity (η∗), were conducted at temperatures of 200 °C and 220 °C. nih.gov The results indicated that the presence of CAT, even up to 10% by weight, did not significantly alter the rheological properties of the LDPE matrix under typical processing conditions. nih.gov The complex viscosity curves of the LDPE-CAT blends closely followed that of neat LDPE, suggesting that CAT does not promote degradation or major changes in the flow behavior of LDPE during melt processing. nih.gov This immiscibility, however, did negatively impact the final mechanical properties of the recycled material. nih.gov The rheological properties of concentrated cellulose acetate solutions are challenging to measure with conventional equipment due to the volatility of common solvents, necessitating specialized apparatuses like a Multi-Pass Rheometer for accurate characterization at typical processing temperatures and pressures. malcolmmackley.com

Table 2: Rheological Data for Low-Density Polyethylene (LDPE) and LDPE-CAT Blends at 200 °C

Data derived from a study on the effect of CAT on LDPE recycling. nih.gov

Material Composition (wt. %)Frequency (Hz)Complex Viscosity (η∗) (Pa·s)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
Neat LDPE0.1~4000~100~250
LDPE + 5% CAT0.1~4000~100~250
Neat LDPE1~2500~800~1500
LDPE + 5% CAT1~2500~800~1500
Neat LDPE10~1000~5000~6000
LDPE + 5% CAT10~1000~5000~6000
Neat LDPE100~250~15000~20000
LDPE + 5% CAT100~250~15000~20000

Mechanisms of Degradation and Stability Profiling of Cellulose Acetate Trimellitate

Hydrolytic Degradation Pathways of Ester Bonds

The primary mechanism of CAT degradation in aqueous environments is the hydrolysis of its ester bonds. This process involves the cleavage of both the acetate (B1210297) and trimellitate ester linkages, as well as the β-1,4-glycosidic bonds that form the cellulose (B213188) backbone. mdpi.comucl.ac.uk The rate and extent of hydrolytic degradation are significantly influenced by factors such as pH and the ionic strength of the surrounding medium. mdpi.comucl.ac.uk

Deacetylation and Glycosidic Bond Cleavage Mechanisms

Hydrolytic degradation of CAT proceeds through two main reactions: deacetylation and glycosidic bond cleavage. ucl.ac.uk Deacetylation is the hydrolysis of the acetyl and trimellityl ester groups, which leads to the release of acetic acid and trimellitic acid, respectively. mdpi.comucl.ac.uk This process reduces the degree of substitution (DS) of the polymer, which is the average number of ester groups per anhydroglucose (B10753087) unit. A lower DS increases the hydrophilicity of the polymer, making it more susceptible to further degradation. mdpi.commdpi.com

Influence of pH and Ionic Strength on Hydrolysis Kinetics

The kinetics of CAT hydrolysis are highly dependent on the pH of the medium. The reaction is catalyzed by both hydrogen (H+) and hydroxide (B78521) (OH-) ions. researchgate.net Therefore, the degradation rate is significantly faster in both acidic and alkaline conditions compared to neutral pH. mdpi.comresearchgate.net In acidic solutions, H+ ions promote the hydrolysis of the ester bonds. mdpi.com In alkaline solutions, the high concentration of OH- ions leads to rapid deacetylation. mdpi.com For instance, in a study on cellulose acetate, the degree of substitution decreased significantly faster in a NaOH solution (pH 12) compared to an HCl solution (pH 1). mdpi.com

The ionic strength of the solution can also affect the hydrolysis rate, although its influence is generally considered less significant than that of pH within a typical range. researchgate.net However, high concentrations of inorganic salts can promote the non-enzymatic hydrolysis of cellulose acetate. mdpi.com The effect of ionic strength is complex and can involve interactions between the salt ions and the polymer, potentially altering the local concentration of H+ or OH- ions or affecting the polymer's conformation and solubility. nih.gov

Thermal Decomposition Mechanisms and Kinetic Analysis

The thermal stability of cellulose acetate trimellitate is a crucial parameter for its processing and application. Thermal degradation of CAT involves a series of complex chemical reactions that lead to the breakdown of the polymer structure. The process typically occurs in multiple stages. researchgate.netresearchgate.net The initial stage often involves the loss of absorbed water. researchgate.net The main decomposition stage for cellulose acetates occurs at higher temperatures and involves deacetylation, scission of the glycosidic bonds in the cellulose backbone, and the release of volatile products such as acetic acid, carbon dioxide, and water. researchgate.net

The introduction of the trimellitate group into the cellulose acetate structure can influence its thermal stability. Kinetic analysis of the thermal degradation process, often studied using thermogravimetric analysis (TGA), provides valuable information about the degradation mechanism and the activation energy required for the decomposition reactions. researchgate.netfurg.br Isoconversional methods, such as those proposed by Kissinger, Flynn-Wall-Ozawa, and Friedman, are commonly used to determine the kinetic parameters from TGA data obtained at different heating rates. furg.br Studies on cellulose esters have shown that the thermal stability can be affected by the degree of substitution and the nature of the substituent groups. researchgate.netresearchgate.net

Photodegradation Effects on Polymer Integrity

Cellulose acetate itself has limited photodegradability in sunlight because it lacks significant chromophores that absorb ultraviolet (UV) light at wavelengths above 280 nm, which is the cutoff for sunlight reaching the Earth's surface. d-nb.info However, impurities or additives within the polymer matrix can act as photosensitizers, initiating degradation. nih.gov Photodegradation primarily proceeds through the formation of radicals initiated by the absorption of light. mdpi.comd-nb.info This can lead to chain scission, oxidation, and cross-linking, ultimately affecting the polymer's integrity. mdpi.comnih.gov The main products of photodegradation can include carbon monoxide, carbon dioxide, and methane, formed by the radical cleavage of the ester groups. mdpi.com

The presence of certain additives, like titanium dioxide (often used as a whitening agent), can significantly enhance the photodegradability of cellulose acetate. d-nb.info The photocatalytic activity of such additives can generate reactive oxygen species that attack the polymer chains, causing surface pitting and increasing the surface area, which can in turn enhance subsequent biodegradation. d-nb.info

Enzymatic Degradation in Simulated Biological and Environmental Media

The biodegradability of this compound is a key feature for its use in environmentally friendly applications. The enzymatic degradation of CAT is a two-step process. d-nb.info The initial and often rate-limiting step is deacetylation, which is carried out by esterase enzymes. d-nb.infowiley.com These enzymes hydrolyze the ester bonds, removing the acetate and trimellitate groups and exposing the cellulose backbone. d-nb.infomdpi.com

Once a sufficient degree of deacetylation has occurred, the exposed cellulose backbone can be hydrolyzed by cellulase (B1617823) enzymes, which break the β-1,4-glycosidic linkages. d-nb.infomdpi.com The rate and extent of enzymatic degradation are highly dependent on the degree of substitution (DS) of the polymer; a lower DS generally leads to faster biodegradation. wiley.commdpi.com Studies have shown that a combination of esterases and cellulases can have a synergistic effect on the degradation of cellulose acetate. mdpi.com The degradation can be monitored by measuring weight loss, changes in molecular weight, and the release of degradation products like acetic acid and glucose. mdpi.comnih.gov

Stabilizing Strategies Against Environmental and Chemical Factors

To enhance the stability of this compound and control its degradation rate for specific applications, various stabilizing strategies can be employed. These strategies aim to protect the polymer from hydrolytic, thermal, and photodegradative attacks.

One common approach is the use of plasticizers. polimi.it Plasticizers can improve the flexibility and workability of the polymer, reducing the likelihood of cracking and physical degradation. However, the migration of plasticizers can lead to embrittlement over time. polimi.it

For protection against hydrolytic degradation, controlling the environmental conditions, such as maintaining low relative humidity, is crucial. mdpi.com Packaging materials that provide a moisture barrier, such as aluminum foil, and the inclusion of desiccants can also be effective.

To mitigate photodegradation, UV stabilizers can be incorporated into the polymer matrix. These additives can absorb UV radiation or quench the excited states of photosensitizers, thereby preventing the initiation of radical degradation pathways.

Chemical modification of the polymer itself can also be a strategy. For instance, increasing the degree of substitution can reduce the rate of enzymatic degradation. wiley.com Furthermore, blending CAT with other more stable polymers can modulate its degradation profile.

Below is an interactive data table summarizing the degradation mechanisms and influencing factors for this compound.

Degradation MechanismKey ProcessesInfluencing FactorsStabilizing Strategies
Hydrolytic Degradation Deacetylation, Glycosidic Bond CleavagepH, Ionic Strength, TemperatureControl of environmental humidity, Use of moisture-proof packaging
Thermal Decomposition Deacetylation, Chain Scission, VolatilizationTemperature, Heating Rate, Degree of SubstitutionIncorporation of thermal stabilizers, Use of plasticizers
Photodegradation Radical Formation, Chain Scission, OxidationUV Wavelength, Presence of Photosensitizers (e.g., TiO2)Incorporation of UV absorbers and light stabilizers
Enzymatic Degradation Enzymatic Deacetylation (Esterases), Glycosidic Bond Hydrolysis (Cellulases)Degree of Substitution, Enzyme Concentration and Type, Environmental Conditions (pH, temperature)Chemical modification (e.g., increasing DS), Blending with other polymers

Controlled Release Mechanisms and Material Science Applications of Cellulose Acetate Trimellitate

pH-Responsive Dissolution and Swelling Behavior in Enteric Systems

The primary application of Cellulose (B213188) Acetate (B1210297) Trimellitate in pharmaceutics stems from its distinct pH-responsive behavior, which is fundamental to its role in enteric-coated systems. ijcrt.org CAT is designed to be insoluble in the highly acidic environment of the stomach but to dissolve readily in the mildly acidic to neutral conditions of the small intestine. phadtarepharmacy.edu.iniosrphr.org

The mechanism behind this property lies in the chemical structure of CAT, which contains carboxylic acid functional groups from the trimellityl moiety. nih.gov In the low pH of gastric fluid (typically pH 1.2-3.0), these carboxylic groups remain protonated and unionized, rendering the polymer insoluble. ijrpc.comiosrphr.org As the dosage form transitions to the higher pH environment of the small intestine (pH > 5.0), the acidic functional groups ionize. ijrpc.comiosrphr.org This ionization leads to electrostatic repulsion between the polymer chains, causing the polymer to swell and subsequently dissolve. iosrphr.orgnih.gov

The specific pH at which CAT dissolves is a critical parameter determined by its molecular properties, such as the degree of substitution of the acidic functional groups and its pKa value. ijrpc.com Research indicates that CAT generally begins to dissolve at a pH of approximately 5.0 to 5.5. iosrphr.orgnih.govmdpi.com This ensures that the coated drug is protected from the acidic and enzymatic degradation in the stomach and is released in the upper part of the intestine for absorption. nih.govgoogle.com

Table 1: Reported Dissolution pH for Cellulose Acetate Trimellitate (CAT)

Polymer Reported Dissolution pH Source(s)
This compound (CAT) ≥ 5.0 iosrphr.org
This compound (CAT) 5.5 ijrpc.comnih.govmdpi.com

Diffusion-Controlled Release from Polymer Matrices

While dissolution is the primary release mechanism in enteric coatings, drug release from a CAT matrix can also be governed by diffusion. tandfonline.com In a diffusion-controlled system, the polymer matrix does not necessarily erode completely but instead forms a barrier through which the active compound must pass. acs.org This is particularly relevant when CAT is used within a compressed tablet matrix rather than just as an outer coating. researchgate.net

The release of a drug from such a system can be described by Fick's law of diffusion. tandfonline.com The rate of release is influenced by several factors, including the thickness of the polymer matrix, the porosity of the system, and the diffusion coefficient of the drug within the polymer. tandfonline.comacs.org In some formulations, the release mechanism is a hybrid, starting with diffusion through the intact matrix and transitioning as the polymer begins to swell and erode. semanticscholar.org The Higuchi model is often used to describe drug release from a matrix system where diffusion is the rate-limiting step. semanticscholar.orgscielo.br

Erosion-Based Release Kinetics in Dissolving Systems

For enteric systems, the dominant release mechanism is polymer erosion. tandfonline.com Once the environmental pH exceeds the polymer's dissolution threshold, the CAT matrix begins to dissolve, or "erode." semanticscholar.org The active pharmaceutical ingredient is released as the polymer layer disappears.

This erosion-based release is a surface phenomenon. The rate of drug release is directly proportional to the rate of polymer erosion. This can lead to zero-order release kinetics, where the drug is released at a constant rate over time, provided the surface area of the dosage form remains relatively constant during the erosion process. semanticscholar.org In practice, the release kinetics can be a combination of diffusion and erosion, particularly in swellable matrix systems. tandfonline.comsemanticscholar.org

Development of Sustained and Pulsatile Release Formulations (Material Science Perspective)

From a material science perspective, CAT is a versatile polymer for engineering sophisticated drug release profiles, including sustained and pulsatile release. google.com

Sustained-release formulations aim to release the drug over an extended period to maintain consistent therapeutic levels. CAT can be incorporated into matrix tablets, often blended with other polymers, to modulate the release rate. nih.govresearchgate.net By adjusting the concentration of CAT and other excipients, formulators can control the rates of swelling, diffusion, and erosion to achieve the desired sustained-release profile. nih.gov

Pulsatile-release systems are designed to release the drug after a predetermined lag time. google.com This is useful for aligning drug delivery with circadian rhythms or for targeting specific regions of the gastrointestinal tract. CAT is an ideal material for the outer layer of a pulsatile system. google.com This enteric coating prevents any drug release in the stomach. The thickness of the CAT coating, potentially combined with other permeable or soluble polymers, can be precisely controlled to dictate the lag time before the coating dissolves in the intestine and releases the drug "pulse." google.com

A case study involving CAT-based microspheres demonstrated a biphasic release pattern. An initial burst release of 10-15% of the drug occurred in the first 30 minutes, attributed to the drug adsorbed on the microparticle surface. This was followed by a more gradual, sustained release, with only 15-20% of the drug released after two hours in an acidic medium. Upon changing the pH to 6.8, the release accelerated dramatically, achieving 100% release within approximately one hour, showcasing a pH-triggered pulse.

Applications in Advanced Material Delivery Systems (Material Science Perspective)

The unique properties of CAT have led to its use in several advanced material delivery systems designed to protect active compounds and control their release.

The most common application of CAT is as a gastro-resistant (enteric) coating for solid dosage forms like tablets and capsules. phadtarepharmacy.edu.in This coating acts as a protective barrier, shielding acid-labile drugs from degradation in the stomach and preventing gastric irritation from certain active ingredients. ijcrt.orgiosrphr.org By remaining intact in the stomach and dissolving only in the higher pH of the small intestine, CAT ensures targeted drug delivery to the site of absorption. ijrpc.comnih.gov The selection of CAT, with its dissolution pH of around 5.5, allows for drug release to begin in the proximal small intestine. nih.gov

CAT is effectively used to create microscopic delivery systems such as microparticles, microspheres, and nanoparticles. These architectures are designed to encapsulate and protect active compounds, enhance their stability, and control their release.

Techniques like spray drying and coacervation phase separation are widely employed to produce CAT-based microparticles. researchgate.net For example, spray drying has been successfully used to create drug-loaded microparticles with CAT as the polymer matrix. These microparticles can effectively encapsulate nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and ketoprofen (B1673614). The resulting polymeric network protects the majority of the encapsulated drug, with a smaller fraction residing on the surface. Studies on microencapsulation have shown that factors such as polymer concentration and the type and concentration of surfactants can influence the particle size and surface characteristics of the resulting microcapsules, which in turn affects the release profile. nih.gov

Table 2: Case Study - Release of Indomethacin from CAT-Based Microspheres

Time Condition Cumulative Drug Release (%) Release Mechanism Source
First 30 min Acidic Medium (Simulated Gastric) 10-15% Burst Release (Surface Drug)
First 2 hours Acidic Medium (Simulated Gastric) 15-20% Sustained Release (Diffusion from Matrix)

Role of this compound in Other Material Science Applications (e.g., Membranes, Biosensors)

This compound (CAT), a derivative of cellulose acetate, possesses unique physicochemical properties that make it a candidate for various material science applications beyond its primary use in pharmaceutical coatings. Its film-forming capabilities, biocompatibility, and the potential for tailored functionality through its acetate and trimellitate groups suggest its utility in the development of specialized membranes and biosensors. While specific research focusing exclusively on this compound in these areas is limited, the extensive studies on its parent compound, cellulose acetate (CA), provide a strong basis for understanding the potential roles and performance characteristics of CAT.

Membranes for Separation Processes

Cellulose acetate has been a cornerstone material in membrane technology for decades, particularly in applications like reverse osmosis, ultrafiltration, and gas separation. rsc.orgnih.gov The introduction of the trimellitate group in CAT is expected to modify the properties of cellulose acetate, potentially enhancing its performance in certain membrane applications. The bulky and polar nature of the trimellitate group could influence the polymer's chain packing, porosity, and surface chemistry, thereby affecting membrane selectivity and permeability.

Research on cellulose acetate membranes provides insights into the expected performance of CAT-based membranes. For instance, cellulose acetate membranes are known for their good hydrophilicity, which helps in reducing fouling, a major issue in water treatment processes. rsc.org The presence of additional carboxyl groups from the trimellitate moiety in CAT could further enhance this hydrophilicity.

Table 1: Performance of Modified Cellulose Acetate (CA) Based Membranes in Separation Applications

Membrane CompositionApplicationKey Performance MetricsReference
Cellulose Acetate (CA)Gas Separation (CO₂/CH₄)CO₂ Permeability: 17.32 Barrer, CO₂/CH₄ Selectivity: 18.55 mdpi.com
CA mixed-matrix with Organo-MontmorilloniteOil-Water SeparationPure Water Flux: 524.63 L·m⁻²·h⁻¹·bar⁻¹, Diesel Oil Rejection: >98% mdpi.com
CA with varying glycerol (B35011) contentBioseparationControllable sponge-like porous structure mdpi.com
CA blended with Polyethylene (B3416737) Glycol (PEG)Gas Separation (CO₂/N₂)High selectivity nih.gov

This table presents data for Cellulose Acetate (CA) as a proxy for the potential performance of this compound (CAT) membranes, due to the limited availability of specific data for CAT.

The data on cellulose acetate membranes suggest that modifications, such as the inclusion of the trimellitate group in CAT, could lead to membranes with tailored properties for specific separation needs. The potential for enhanced chemical resistance and mechanical strength due to the benzenetricarboxylate groups in CAT could also be advantageous.

Biosensors

In the field of biosensors, cellulose derivatives are valued for their biocompatibility, which is crucial for the stable immobilization of biological recognition elements like enzymes. nanomedicine-rj.comnanomedicine-rj.com Cellulose acetate has been extensively used to create biocompatible coatings on sensor electrodes, preventing interference from unwanted species while allowing the analyte of interest to reach the sensing element. researchgate.netnih.gov

This compound is mentioned in patent literature as a potential component for interference-rejecting domains in electrochemical analyte sensors. researchgate.net The trimellitate groups could offer additional sites for covalent attachment of enzymes or other bioreceptors, potentially leading to more stable and sensitive biosensors. The film-forming properties of CAT are also beneficial for creating uniform and reproducible sensor coatings.

Table 2: Characteristics of Cellulose Acetate (CA) Based Biosensors

Biosensor TypeAnalyteKey Performance CharacteristicsReference
AmperometricGlucoseSensitivity: 8.4 µA cm⁻¹ mM⁻², Limit of Detection: 2 x 10⁻⁵ M nanomedicine-rj.com
ElectrochemicalStaphylococcus aureusLimit of Detection: 0.13 CFU/mL, Good flexibility and stability researchgate.net
OpticalUranylVisual detection with a color change from yellow to purple nanomedicine-rj.com
VoltammetricFructoseHigh stability with ferrocene/Nafion-modified CA membrane nih.gov
PotentiometricCholesterolEnhanced performance with carbon nanotube-loaded CA membrane nih.gov

This table presents data for Cellulose Acetate (CA) as a proxy for the potential performance of this compound (CAT) based biosensors, due to the limited availability of specific data for CAT.

The research on cellulose acetate-based biosensors indicates that these materials provide an excellent matrix for enzyme immobilization and can be tailored for detecting a wide range of analytes with high sensitivity and selectivity. nanomedicine-rj.comnih.gov The unique properties of this compound, including its specific solubility profile and the presence of reactive functional groups, suggest that it could be a valuable material for developing advanced biosensors with improved performance characteristics.

Advanced Analytical and Characterization Methodologies Applied to Cellulose Acetate Trimellitate

Chromatography Techniques for Oligomer and Degradation Product Analysis

Chromatographic methods are indispensable for analyzing the heterogeneity, oligomeric content, and degradation products of Cellulose (B213188) Acetate (B1210297) Trimellitate. These techniques provide detailed insights into the polymer's composition and stability.

Two-dimensional liquid chromatography (2D LC) has been effectively utilized to analyze the complex heterogeneities of cellulose acetates with respect to both molar mass and degree of substitution (DS). nih.gov This advanced technique typically combines gradient high-performance liquid chromatography (HPLC) in the first dimension to separate based on DS, followed by size-exclusion chromatography (SEC) in the second dimension for separation by molar mass. nih.gov This approach provides a detailed distribution of polymer chains, revealing correlations that may arise from different synthetic conditions. nih.gov

Ion chromatography is a powerful tool for the analysis of degradation products, particularly in studies of historic cellulose acetate artifacts. researchgate.net This method can quantify ionic species that are indicative of degradation pathways. For instance, the presence of acetate ions points to deacetylation, which is a primary degradation process. researchgate.net The appearance of oxalate (B1200264) ions can indicate chain scission, a more advanced stage of degradation. researchgate.net Additionally, High-Performance Liquid Chromatography (HPLC) can be employed to analyze hydrolyzed trimellitic acid residues following alkaline digestion of the polymer.

A minimally invasive approach for analyzing degradation involves using surface swabs, followed by thin-layer chromatography (TLC) to identify a range of analytes. ucl.ac.uk This is particularly useful for assessing the condition of materials where destructive sampling is not feasible. ucl.ac.uk

Surface Characterization Techniques (e.g., Atomic Force Microscopy, Contact Angle Measurement)

The surface properties of CAT films are critical for their performance, especially in coating applications. Techniques such as Atomic Force Microscopy (AFM) and contact angle measurements provide valuable information on surface topography and wettability.

Atomic Force Microscopy (AFM) is used to visualize the surface morphology of polymer films at the nanoscale. uc.edu For cellulose-based films, AFM can reveal details about surface roughness and homogeneity. tandfonline.com For example, studies on cellulose derivative films have shown that additives can induce changes in surface topography by altering the association of cellulose chains during film casting and drying. tandfonline.com AFM imaging can also detect changes in surface structure due to environmental stress, such as the smoothing of an initially porous film after exposure to elevated temperature and humidity. nih.gov In composite films, AFM helps in understanding the distribution and impact of nanoparticles on the surface characteristics. nih.gov

Contact Angle Measurement is a fundamental technique for determining the wettability of a surface, which is a key parameter for coating adhesion and interaction with biological fluids. The contact angle provides a measure of the hydrophobicity or hydrophilicity of the CAT film. The surface properties of composite films, including their hydrophobicity, are influenced by the composition of the casting solutions. nih.gov For instance, in cellulose acetate/silica composite films, both surface roughness and hydrophobicity have been observed to increase up to a certain concentration of tetraethyl orthosilicate (B98303) (TEOS), after which the surface chemistry plays a more dominant role. nih.gov

TechniqueInformation ObtainedTypical Findings for Cellulose Derivatives
Atomic Force Microscopy (AFM) Surface topography, roughness, homogeneity, phase separation. uc.eduCan reveal smooth or uneven surfaces depending on the specific cellulose derivative and the presence of additives like extracts, which can increase surface roughness. tandfonline.com Changes in surface structure, such as smoothing of porous films, can be observed after exposure to stress conditions. nih.gov
Contact Angle Measurement Surface wettability (hydrophobicity/hydrophilicity). nih.govThe addition of components like TEOS to cellulose acetate films can increase surface hydrophobicity up to a critical amount, after which surface chemistry dictates wettability. nih.gov

Thermal Analysis Methods (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Transitions and Stability

Thermal analysis techniques are crucial for determining the processing parameters and stability of CAT. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used.

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. For CAT, DSC is used to determine the glass transition temperature (Tg), which is a critical parameter influencing the mechanical properties of the polymer. The Tg of cellulose acetate is significantly affected by the presence and concentration of plasticizers. mdpi.com For instance, unplasticized cellulose acetate exhibits a high glass transition temperature, close to its melting point. mdpi.com DSC can also reveal melting endotherms. usc.educellulosechemtechnol.ro

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature or time, providing information about its thermal stability and decomposition profile. mdpi.com TGA curves for cellulose derivatives typically show distinct stages of weight loss corresponding to moisture evaporation and polymer decomposition. cellulosechemtechnol.roresearchgate.net The onset temperature of decomposition is a key indicator of thermal stability. researchgate.net Studies have shown that the thermal stability of cellulose acetate can be influenced by additives. researchgate.net For example, some flame retardants can decrease the thermal stability of cellulose acetate by modifying the degradation process. researchgate.net

MethodProperty MeasuredTypical Values/Observations for Cellulose Acetate (CA) & Derivatives
Differential Scanning Calorimetry (DSC) Glass Transition Temperature (Tg), Melting Temperature (Tm). cellulosechemtechnol.romdpi.comThe Tg of unplasticized CA is approximately 192-198°C. mdpi.comresearchgate.net The melting temperature is in the range of 230-250°C. mdpi.com Plasticizers significantly lower the Tg. mdpi.com CAT exhibits a Tg of 180–190°C, which is also influenced by plasticizer content.
Thermogravimetric Analysis (TGA) Thermal stability, decomposition temperature. mdpi.comThe decomposition of cellulose acetate occurs through the scission of glycosidic linkages and evolution of acetic acid. researchgate.net The maximum decomposition temperature for cellulose acetate is around 351-353°C. usc.edu

Mechanical Testing for Film Integrity and Flexibility (e.g., Tensile Strength, Elongation at Break)

The mechanical properties of CAT films are essential for their function as coatings, ensuring they can withstand the stresses of manufacturing, handling, and physiological transit without cracking. Key parameters include tensile strength and elongation at break.

Tensile Strength is the maximum stress a material can withstand while being stretched or pulled before breaking. For cellulose acetate films, tensile strength is influenced by factors such as molecular weight and the addition of plasticizers. nist.govpolimi.it Generally, increasing plasticizer content leads to a decrease in tensile strength. polimi.itnih.gov

Elongation at Break measures the ductility of a material, representing the percentage increase in length that occurs before it breaks under tension. This property is a critical indicator of a film's flexibility. The addition of plasticizers typically increases the elongation at break, making the film less brittle. polimi.itnih.gov The choice and concentration of plasticizer are critical for achieving the desired balance between strength and flexibility. utexas.edu For example, triethyl citrate (B86180) has been shown to yield softer cellulose acetate phthalate (B1215562) films compared to other plasticizers. utexas.edu

Mechanical PropertyDescriptionInfluence of Plasticizers on Cellulose Acetate
Tensile Strength The maximum stress a material can withstand before breaking under tension. polimi.itGenerally decreases with the addition of plasticizers. polimi.itnih.gov
Elongation at Break The measure of a material's ductility or ability to stretch before breaking. polimi.itGenerally increases with the addition of plasticizers, resulting in a more flexible film. polimi.itnih.gov

In Vitro Performance Evaluation in Simulated Biological Media (Focus on Material Behavior and Release Kinetics)

The performance of CAT as an enteric coating is primarily evaluated through in vitro dissolution and drug release studies conducted in simulated biological fluids. These tests assess the polymer's ability to remain intact in acidic gastric conditions and dissolve in the more neutral pH of the small intestine.

The dissolution of CAT is pH-dependent, typically occurring at a pH of 5.0 and above, which allows for targeted drug release in the proximal small intestine. tandfonline.com The drug release kinetics from CAT-coated tablets or microspheres are investigated using standard dissolution apparatus, such as the USP paddle method. tandfonline.comresearchgate.net The release profile is influenced by several factors, including the type of polymer, the level of coating applied, and the nature of the drug itself (soluble vs. insoluble). tandfonline.comresearchgate.nettandfonline.com

Studies comparing different enteric polymers have shown that CAT can provide higher release rates compared to cellulose acetate phthalate (CAP) and hydroxypropyl methylcellulose (B11928114) phthalate (HP55). tandfonline.com The mechanism of drug release from CAT matrices can vary. For instance, in some formulations, drug release follows the Higuchi model, indicating a diffusion-controlled process. scielo.br In other cases, particularly with higher polymer proportions, a zero-order release kinetic might be observed. scielo.br Blending CAT with other polymers, such as ethylcellulose, can be used to modulate the drug release rate. nih.gov

The evaluation also includes assessing the gastro-resistance of the coating by testing its integrity in simulated gastric fluid (e.g., pH 1.2) for a specified period before transferring to simulated intestinal fluid (e.g., pH 6.5 or higher) to measure drug release. tandfonline.comresearchgate.nettandfonline.com

Theoretical and Computational Modeling of Cellulose Acetate Trimellitate Systems

Molecular Dynamics Simulations for Polymer Conformation and Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape of CAT and its interactions with other molecules. These simulations model the movement of atoms and molecules over time, providing a dynamic picture of the polymer's behavior.

For instance, MD simulations have been employed to study the dissolution process of cellulose (B213188) derivatives like cellulose triacetate in solvents such as dimethyl sulfoxide (B87167) (DMSO). nih.gov These simulations reveal that the dissolution process is initiated by the solvation of individual polymer chains by solvent molecules, which disrupt the interactions between adjacent chains. nih.gov Specifically, the breakage of interactions between the hydrogens of the pyranose ring and the acetyl carbonyl oxygen is a critical step in the dissolution of cellulose triacetate. nih.gov

In the context of CAT, MD simulations can elucidate the influence of the acetate (B1210297) and trimellitate substituents on the polymer's conformation and flexibility. The simulations can also model the interactions between CAT and plasticizers, which are often added to improve the mechanical properties of the polymer. researchgate.netresearchgate.net For example, simulations have shown that water molecules can act as plasticizers for cellulose acetate, forming hydrogen bonds primarily with the carbonyl oxygen atoms. researchgate.net

Dissolution and Permeation Modeling in Enteric Environments

CAT is widely used as an enteric coating for oral drug delivery systems, as it is designed to dissolve in the higher pH of the small intestine rather than the acidic environment of the stomach. helsinki.fimdpi.com Modeling the dissolution and permeation of CAT in enteric environments is therefore essential for predicting its performance as a coating material.

Dissolution models can be used to simulate the rate at which CAT dissolves at different pH values. These models take into account factors such as the degree of substitution of the trimellitate groups, which determines the pH-dependent solubility of the polymer. helsinki.fi The pKa value of the polymer is a key parameter in these models, as it governs the ionization of the carboxylic acid groups on the trimellitate substituents. helsinki.fi

Permeation models, on the other hand, can be used to predict the permeability of CAT films to water and drug molecules. nih.gov These models consider the microstructure of the film and the physicochemical properties of the polymer and the permeating species. researchgate.net The permeability of CAT films can be influenced by the presence of plasticizers and other additives, which can affect the free volume and tortuosity of the film. nih.gov

Predictive Models for Polymer Blending and Compatibility

CAT is often blended with other polymers to modify its properties, such as its dissolution rate or mechanical strength. Predictive models can be used to assess the compatibility of CAT with other polymers and to predict the properties of the resulting blends.

One approach to predicting polymer compatibility is to use solubility parameters, such as Hansen Solubility Parameters (HSPs). researchgate.net The principle behind this approach is that polymers with similar solubility parameters are more likely to be miscible. researchgate.net For example, the compatibility of cellulose acetate with various compounds has been evaluated using HSPs, which can help in the selection of suitable plasticizers or blend components. researchgate.net

Another approach is to use thermodynamic models, such as the Flory-Huggins theory, to predict the phase behavior of polymer blends. These models take into account the interactions between the different polymer chains and can predict whether a blend will be miscible or phase-separated. The glass transition temperature (Tg) of a miscible blend can often be predicted using models like the Fox equation or the Gordon-Taylor equation. kpi.ua

Quantum Chemical Calculations for Ester Linkage Reactivity and Degradation Initiation

Quantum chemical calculations can provide detailed insights into the reactivity of the ester linkages in CAT and the mechanisms of its degradation. These calculations can be used to determine the electron distribution and bond energies within the polymer, which can help to identify the most reactive sites for chemical or enzymatic attack.

For example, density functional theory (DFT) calculations can be used to model the hydrolysis of the ester bonds in CAT. acs.org These calculations can help to elucidate the reaction mechanism and to identify the factors that influence the rate of hydrolysis, such as the pH of the surrounding medium. mdpi.com

Quantum chemical calculations can also be used to study the initiation of degradation processes, such as photodegradation or thermal degradation. By modeling the electronic excited states of the polymer, it is possible to predict its susceptibility to photodegradation and to identify the likely degradation pathways.

Artificial Intelligence and Machine Learning Approaches for Material Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the design of new materials and to predict their properties. sciencedaily.comresearchgate.net These approaches can be applied to CAT to optimize its performance in various applications.

For example, ML models can be trained on experimental data to predict the properties of CAT, such as its dissolution rate or mechanical strength, based on its chemical structure and processing conditions. nih.gov These models can then be used to screen large numbers of potential CAT formulations to identify those with the desired properties.

ML can also be used in conjunction with other modeling techniques, such as MD simulations or quantum chemical calculations. For instance, ML models can be used to develop more accurate force fields for MD simulations or to accelerate the calculation of quantum chemical properties. sciencedaily.com By combining these different approaches, it is possible to develop a comprehensive understanding of the behavior of CAT and to design new materials with tailored properties.

Data Tables

Table 1: Polymer Blend Compatibility Prediction Models

ModelPrincipleApplication
Hansen Solubility Parameters (HSP) Predicts miscibility based on the similarity of polymer solubility parameters. researchgate.netScreening for compatible plasticizers and polymer blend components. researchgate.net
Flory-Huggins Theory A thermodynamic model that predicts the phase behavior of polymer blends based on polymer-polymer interactions.Determining the miscibility or phase separation of polymer blends.
Fox Equation Predicts the glass transition temperature (Tg) of a miscible polymer blend based on the weight fractions and Tgs of the individual components. kpi.uaEstimating the Tg of compatible CAT blends. kpi.ua
Gordon-Taylor Equation Another model for predicting the Tg of miscible polymer blends, which includes a parameter for the interaction between the polymers. kpi.uaMore accurate prediction of Tg in blends with specific interactions. kpi.ua

Q & A

Q. What is the optimal pH range for cellulose acetate trimellitate (CAT) dissolution, and how is this determined experimentally?

CAT exhibits pH-dependent solubility, typically dissolving at pH ≥4.8–5.5, making it suitable for enteric coatings targeting proximal intestinal delivery. To determine this, researchers employ in vitro dissolution testing using USP apparatus with pH-adjusted buffers (e.g., HCl for gastric simulation, phosphate buffers for intestinal conditions). Titration methods or spectrophotometric analysis can quantify dissolution kinetics. Conflicting dissolution pH values in literature (e.g., pH 5.5 vs. 4.8) may arise from differences in buffer composition, ionic strength, or polymer batch variability .

Q. How is CAT utilized as an enteric coating material, and what methods are used to apply it?

CAT is applied via spray-coating or solvent evaporation techniques. For example, fluidized-bed coating involves suspending drug cores in a CAT-containing organic solution (e.g., acetone/ethanol) while spraying. Process parameters like nozzle pressure, temperature, and polymer viscosity must be optimized to ensure uniform film formation. CAT’s rapid dissolution at pH ~5 allows targeted drug release in the duodenum, avoiding gastric degradation .

Advanced Research Questions

Q. How can researchers control the particle size of CAT microspheres during encapsulation?

Particle size is influenced by emulsification conditions during solvent evaporation. Key factors include:

  • Viscosity : Higher polymer concentrations increase droplet size due to reduced shear fragmentation.
  • Interfacial tension : Surfactants (e.g., PVA) lower interfacial tension, yielding smaller microspheres.
  • Stirring rate : Increased agitation reduces droplet size. Studies by Sanghvi and Nairn (1992) demonstrated that adjusting these parameters can achieve microspheres in the 50–200 µm range, critical for controlled drug release .

Q. How do methodological differences explain contradictions in reported dissolution pH values for CAT?

Discrepancies (e.g., pH 5.5 vs. 4.8) may stem from:

  • Buffer composition : Phosphate vs. acetate buffers alter ionic strength, affecting polymer ionization.
  • Analytical techniques : UV-Vis spectroscopy vs. gravimetric analysis may yield varying sensitivity thresholds.
  • Polymer batch variability : Differences in trimellitate substitution levels (DS) due to synthesis conditions. Researchers should standardize buffers and validate methods using pharmacopeial protocols .

Q. What degradation mechanisms affect CAT in biological or environmental systems?

CAT degrades via enzymatic hydrolysis (cellulases) or chemical hydrolysis under alkaline conditions. In vitro studies use cellulase-rich media (e.g., Trichoderma reesei extracts) to simulate enzymatic breakdown, monitored via gel permeation chromatography (GPC) for molecular weight changes. Environmental degradation involves soil burial tests with microbial activity analysis .

Q. How can CAT be blended with other polymers to modulate drug release profiles?

Blending CAT with hypromellose acetate succinate (HPMC-AS) or methacrylic acid copolymers alters dissolution kinetics. For instance, HPMC-AS increases resistance to premature dissolution in the upper GI tract. Compatibility is assessed via differential scanning calorimetry (DSC) to detect phase separation and Fourier-transform infrared spectroscopy (FTIR) for intermolecular interactions .

Q. What advanced techniques characterize CAT’s substitution pattern and molecular structure?

  • Nuclear magnetic resonance (NMR) : Quantifies trimellitate esterification levels (e.g., 1H^{1}\text{H}-NMR for DS calculation).
  • High-performance liquid chromatography (HPLC) : Analyzes hydrolyzed trimellitic acid residues after alkaline digestion.
  • X-ray photoelectron spectroscopy (XPS) : Maps surface functional groups critical for coating performance .

Q. How do researchers evaluate CAT’s biocompatibility for biomedical applications?

  • In vitro cytotoxicity : MTT assays using fibroblast (e.g., L929) or intestinal epithelial (Caco-2) cell lines.
  • In vivo biocompatibility : Implant studies in rodent models, assessing inflammatory markers (e.g., IL-6, TNF-α) and histopathology. CAT’s low toxicity profile makes it suitable for oral formulations but less ideal for long-term implants due to slow enzymatic degradation .

Q. What strategies improve CAT’s stability under high humidity or temperature?

  • Lyophilization : Reduces hydrolytic degradation by removing residual moisture.
  • Additives : Plasticizers (e.g., triethyl citrate) enhance film flexibility, reducing cracking during storage.
  • Packaging : Desiccants and moisture-proof materials (e.g., aluminum foil) mitigate humidity effects. Accelerated stability studies (40°C/75% RH) are used to predict shelf life .

Methodological Considerations

  • Experimental Design : Use factorial designs (e.g., Box-Behnken) to optimize coating parameters.
  • Data Interpretation : Employ kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to analyze dissolution profiles.
  • Quality Control : Validate CAT batches using pharmacopeial monographs (e.g., USP-NF) for DS, viscosity, and residual solvents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.